

# In-Depth Technical Guide on the Safety Profile of (S)-(-)-Felodipine-d5

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## Compound of Interest

Compound Name: (S)-(-)-Felodipine-d5

Cat. No.: B563697

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety information for the non-deuterated parent compound, Felodipine. As of the latest literature review, specific safety data sheets (SDS) and dedicated toxicological studies for **(S)-(-)-Felodipine-d5** are not publicly available. The safety profile of **(S)-(-)-Felodipine-d5** is anticipated to be similar to that of Felodipine, however, altered pharmacokinetic properties due to deuteriation could potentially influence its toxicological profile. The information herein is intended for research and developmental purposes and should be supplemented with in-house safety assessments.

## Executive Summary

This technical guide offers a detailed examination of the safety data pertinent to **(S)-(-)-Felodipine-d5**, primarily leveraging the extensive information available for its non-deuterated counterpart, Felodipine. Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.<sup>[1]</sup> The deuterated form, **(S)-(-)-Felodipine-d5**, is expected to share a similar mechanism of action but may exhibit a modified pharmacokinetic profile. This guide consolidates quantitative toxicological data, outlines relevant experimental safety protocols, and provides visual representations of its signaling pathway and experimental workflows to support research and development activities.

## Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for Felodipine, the following hazards are identified. It is prudent to assume that **(S)-(-)-Felodipine-d5** carries similar risks.

GHS Hazard Statements for Felodipine:

- H302: Harmful if swallowed.[2]
- H361: Suspected of damaging fertility or the unborn child.[2]
- H373: May cause damage to organs through prolonged or repeated exposure.[2]
- H410: Very toxic to aquatic life with long lasting effects.[2]

Pictograms:



Signal Word: Warning

## Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Felodipine. No specific data for **(S)-(-)-Felodipine-d5** was found.

**Table 1: Acute Toxicity Data for Felodipine**

Route of Administration	Species	Test	Value	Reference
Oral	Rat	LD50	1050 mg/kg	
Oral	Mouse	LD50	250 mg/kg	

LD50: Lethal Dose, 50%

**Table 2: Reproductive Toxicity Data for Felodipine**

Study Type	Species	Route of Administration	Dosage Levels	Findings	Reference
Fertility & Teratology	Rat	Gavage	10, 25, and 70 $\mu\text{mol/kg}$	No increased incidence of malformations. Prolonged parturition and increased stillborn fetuses at $\geq 10 \mu\text{mol/kg}$ .	
Peri-Postnatal	Rat	Gavage	3, 10, and 30 $\mu\text{mol/kg}$	Increased postnatal death at $\geq 10 \mu\text{mol/kg}$ .	

## Experimental Protocols

Detailed experimental protocols for key safety and toxicological assessments are provided below. These are representative protocols based on international guidelines and common practices for compounds of this class.

### Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of **(S)-(-)-Felodipine-d5**.

Test System:

- Species: Rat (Sprague-Dawley)
- Sex: Female (as they are generally more sensitive)
- Age: Young adults (8-12 weeks)

- Number of Animals: 3 animals per step

#### Methodology:

- Dose Formulation: The test substance is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
- Dosing: A single oral dose is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Stepwise Procedure:
  - If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
  - If mortality occurs in 1 of 3 animals, the procedure is repeated with a lower dose.
  - If no mortality occurs, the procedure is repeated with a higher dose.
- Endpoint: Classification of the substance according to its acute oral toxicity.

## In Vitro Calcium Channel Binding Assay

Objective: To determine the binding affinity of **(S)-(-)-Felodipine-d5** to L-type calcium channels.

#### Test System:

- Preparation: Membrane preparations from a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells) or from rat cardiac tissue.
- Radioligand: [<sup>3</sup>H]-nitrendipine or another suitable radiolabeled dihydropyridine.

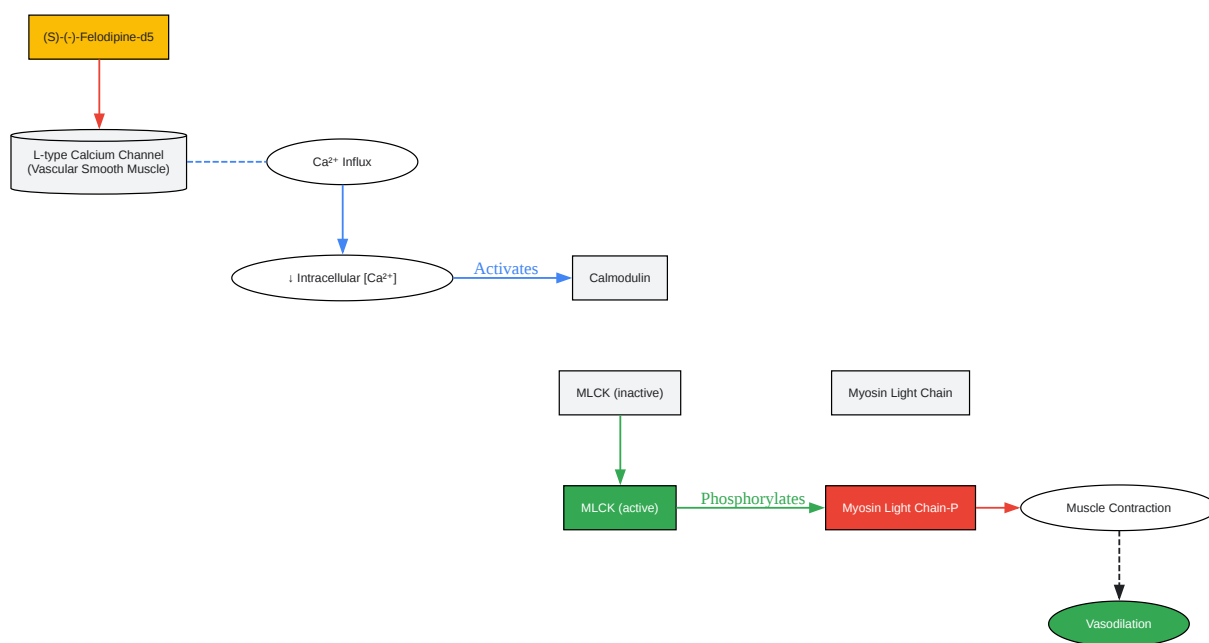
#### Methodology:

- Incubation: Membrane preparations are incubated with various concentrations of **(S)-(-)-Felodipine-d5** and a fixed concentration of the radioligand in a suitable buffer.

- **Equilibrium:** The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of **(S)-(-)-Felodipine-d5** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (K<sub>i</sub>) is then calculated using the Cheng-Prusoff equation.

## Signaling Pathway and Experimental Workflow Diagrams

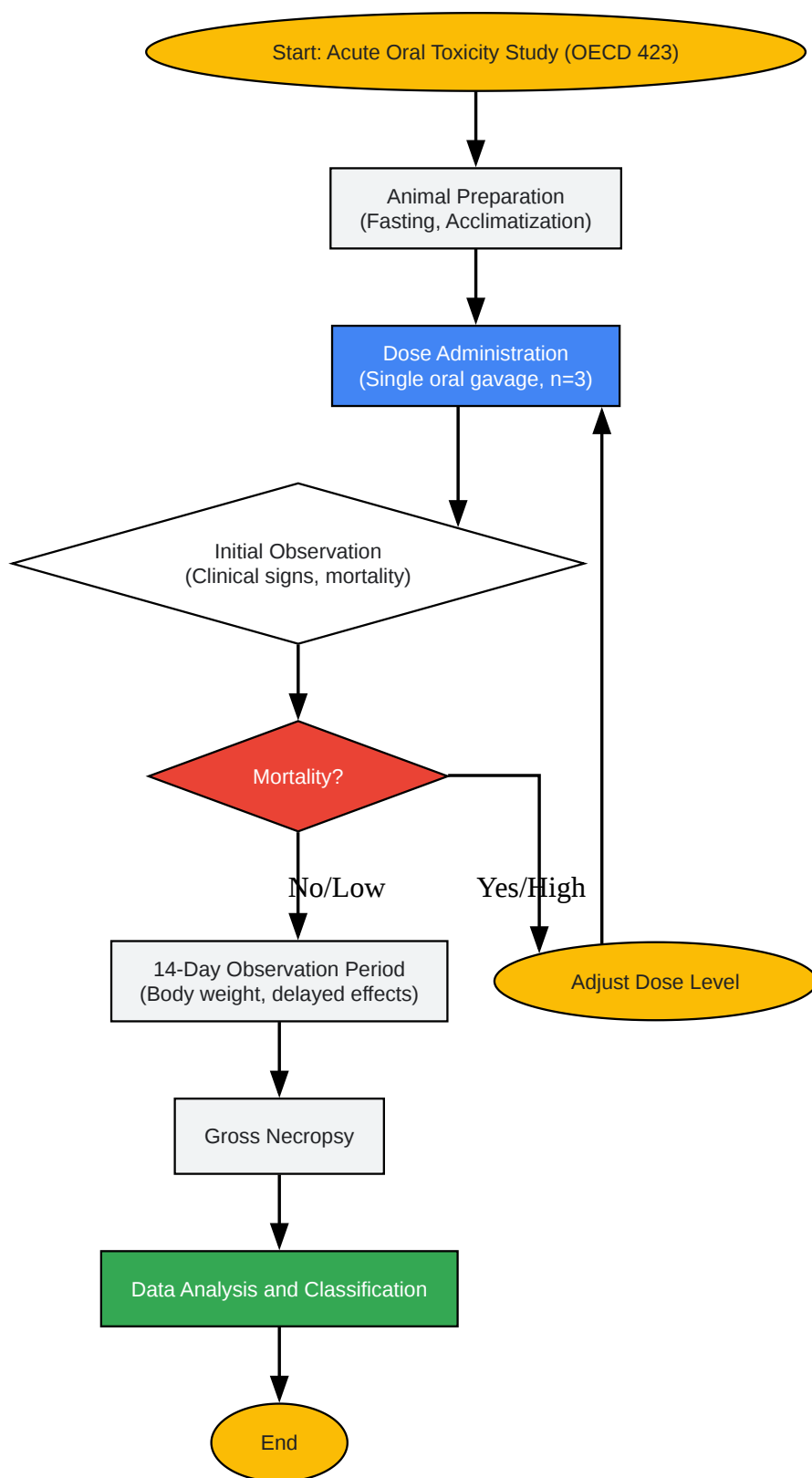
### Signaling Pathway of Felodipine



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Caption: Mechanism of action of **(S)-(-)-Felodipine-d5**.

## Experimental Workflow for Acute Oral Toxicity



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Caption: Workflow for an acute oral toxicity study.

## First-Aid Measures

In the event of exposure to **(S)-(-)-Felodipine-d5**, the following first-aid measures, based on those for Felodipine, are recommended:

- After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
- After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

## Conclusion

The safety profile of **(S)-(-)-Felodipine-d5** is largely inferred from its non-deuterated parent compound, Felodipine. While it is classified as harmful if swallowed and is suspected of causing reproductive and organ damage with prolonged exposure, specific toxicological studies on the deuterated form are needed for a definitive safety assessment. The provided experimental protocols and diagrams serve as a guide for researchers and drug development professionals in designing and conducting necessary safety evaluations for this compound. It is imperative to handle **(S)-(-)-Felodipine-d5** with appropriate caution in a laboratory setting.



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## References

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- 2. Felodipine | C<sub>18</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub> | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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